2-((2-(4-(methylthio)phenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Overview
Description
2-((2-(4-(methylthio)phenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound featuring a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-(methylthio)phenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps:
Formation of the Imidazole Core: The imidazole ring can be synthesized via a condensation reaction between an aldehyde, an amine, and a source of ammonia or an ammonium salt under acidic or basic conditions.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the thioether-imidazole intermediate with an acyl chloride or anhydride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can undergo reduction reactions, typically using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, halogens, Lewis acids.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Nitrated or halogenated aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The imidazole ring is a common motif in many biologically active molecules, and the presence of the thioether and acetamide groups could impart unique biological activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. The imidazole ring is found in many drugs, and modifications to this core structure can lead to new compounds with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-((2-(4-(methylthio)phenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide exerts its effects would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The imidazole ring could participate in coordination with metal ions, while the thioether and acetamide groups could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-imidazole: Lacks the thioether and acetamide groups, making it less versatile in terms of functionalization.
4-(Methylthio)phenyl derivatives: These compounds contain the thioether group but lack the imidazole ring, limiting their biological activity.
Tetrahydrofuran derivatives:
Uniqueness
The uniqueness of 2-((2-(4-(methylthio)phenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide lies in its combination of functional groups, which imparts a wide range of chemical reactivity and potential applications. The presence of the imidazole ring, thioether group, and acetamide moiety allows for diverse interactions and modifications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-[[2-(4-methylsulfanylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S2/c1-29-19-11-9-17(10-12-19)22-25-21(16-6-3-2-4-7-16)23(26-22)30-15-20(27)24-14-18-8-5-13-28-18/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3,(H,24,27)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKMNCLAQRIBHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NCC4CCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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